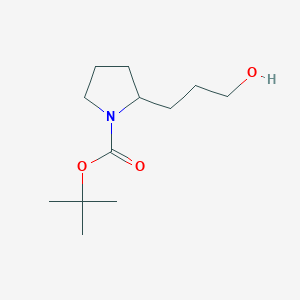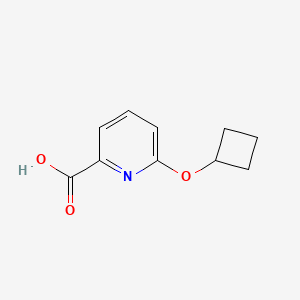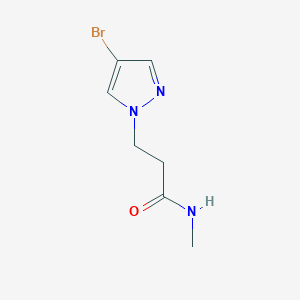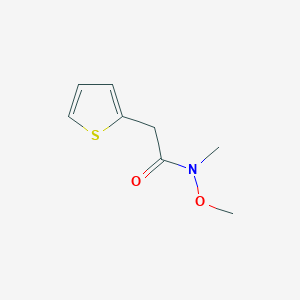
2-(3-(Dimethylamino)phenyl)ethanol
Descripción general
Descripción
“2-(3-(Dimethylamino)phenyl)ethanol” is an organic compound that contains both amine and alcohol functional groups . It is used as a corrosion inhibitor, anti-scaling agent, paint additive, coating additive, and solids separation agent . It also serves as an intermediate for active pharmaceutical ingredients and dyes .
Synthesis Analysis
The synthesis of compounds similar to “2-(3-(Dimethylamino)phenyl)ethanol” has been reported in various studies . For instance, a new coumarin derivative was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Molecular Structure Analysis
The molecular structure of “2-(3-(Dimethylamino)phenyl)ethanol” can be represented by the linear formula: (CH3)2NCH2CH2OH . The compound has a molecular weight of 89.14 .Chemical Reactions Analysis
Alcohols like “2-(3-(Dimethylamino)phenyl)ethanol” can undergo a variety of chemical reactions. For example, they can react with hydrogen halides to produce alkyl halides and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl, and the order of reactivity of the hydrogen halides is HI > HBr > HCl .Physical And Chemical Properties Analysis
“2-(3-(Dimethylamino)phenyl)ethanol” is a flammable liquid that is partially soluble in water . It has a density of 0.886 g/mL at 20 °C .Aplicaciones Científicas De Investigación
Nonlinear Optical Material
The compound has been used in the synthesis of novel organic compounds like Quinolinecarboxamide Chalcone (QCC) which have been studied for their linear and third-order nonlinear optical (TNLO) properties . The results suggest that the synthesized organic compound is a novel nonlinear optical (NLO) material for applications in photonics and optoelectronics .
Optical Computing
The compound’s nonlinear optical properties make it suitable for use in optical computing . This is due to the compound’s high molecular polarizability, chemical stability, fast response time, and large π-conjugated electrons .
Optical Data Storage
The compound’s nonlinear optical properties can also be exploited for optical data storage . This is because the compound’s physical and chemical behavior is strongly related to its molecular structure .
Optical Limiting
The compound’s nonlinear optical properties can be used for optical limiting . This is due to the compound’s high laser damage threshold and a low dielectric constant .
Ligand in Copper-Catalyzed Amination
2-Dimethylaminoethanol (deanol, DMAE), a related compound, may be employed as a ligand in the copper-catalyzed amination of aryl bromides and iodides .
Accelerator in Bone Cement Curing
2-[4-(Dimethylamino)phenyl]ethanol (4-(Dimethylamino)phenethyl alcohol) may be used as an accelerator to investigate the curing of bone cement at the molecular level by electron spin resonance (ESR) spectroscopy .
Mecanismo De Acción
Target of Action
2-(3-(Dimethylamino)phenyl)ethanol, also known as 2-Dimethylaminoethanol (DMAE), primarily targets the acetylcholine system . Acetylcholine is a neurotransmitter that plays a crucial role in many functions of the nervous system, including muscle activation, memory, and learning .
Mode of Action
DMAE interacts with its target by acting as a precursor to acetylcholine . This means that it is involved in the synthesis of acetylcholine, thereby potentially increasing the levels of this neurotransmitter in the brain .
Biochemical Pathways
The biochemical pathway of DMAE involves its conversion into choline , which is then used to synthesize acetylcholine . This process can affect various downstream effects, such as enhanced cognitive function, due to the role of acetylcholine in memory and learning .
Pharmacokinetics
It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of DMAE are areas of ongoing research.
Result of Action
The primary result of DMAE’s action is an increase in acetylcholine levels, which can lead to improved memory and cognitive function . .
Action Environment
The action of DMAE can be influenced by various environmental factors. For instance, the presence of other substances that affect acetylcholine levels could potentially impact the efficacy of DMAE. Furthermore, factors such as pH and temperature could affect the stability of the compound .
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-(dimethylamino)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)10-5-3-4-9(8-10)6-7-12/h3-5,8,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIISSTVGKYVFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Dimethylamino)phenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









amine](/img/structure/B3093845.png)


![2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B3093866.png)



